molecular formula C10H14O2 B12061906 (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid

Cat. No.: B12061906
M. Wt: 166.22 g/mol
InChI Key: RXUUYFUQAGICCD-NLZKFAMNSA-N
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Description

(1S,5R)-tricyclo[33103,7]nonane-3-carboxylic acid is a unique organic compound characterized by its tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid typically involves the synthesis of its tricyclic core followed by the introduction of the carboxylic acid group. Common synthetic routes include:

    Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the tricyclic core.

    Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through various functional group transformations, such as oxidation of alcohols or aldehydes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid include other tricyclic carboxylic acids and their derivatives.

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the potential applications arising from this unique configuration. Its distinct chemical properties and reactivity make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12)/t6-,7+,8?,10?

InChI Key

RXUUYFUQAGICCD-NLZKFAMNSA-N

Isomeric SMILES

C1[C@@H]2CC3C[C@H]1CC3(C2)C(=O)O

Canonical SMILES

C1C2CC3CC1CC3(C2)C(=O)O

Origin of Product

United States

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